Cas no 1150-40-9 (Benzene,2,4-dimethoxy-1,3,5-trinitro-)

Benzene,2,4-dimethoxy-1,3,5-trinitro- structure
1150-40-9 structure
Product Name:Benzene,2,4-dimethoxy-1,3,5-trinitro-
CAS No:1150-40-9
MF:C8H7N3O8
MW:273.156481981277
CID:192360
PubChem ID:253523
Update Time:2025-04-19

Benzene,2,4-dimethoxy-1,3,5-trinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,2,4-dimethoxy-1,3,5-trinitro-
    • 2,4-dimethoxy-1,3,5-trinitrobenzene
    • 1,3-dimethoxy-2,4,6-trinitrobenzene
    • 2,4,6-Trinitro-resorcin-dimethylaether
    • 2,4,6-Trinitro-resorcin-dimethyl-aether
    • 2,4-dimethoxy-1,3,5-trinitro-benzene
    • 2,4-Dimethoxy-1,3,5-trinitro-benzol
    • 2.4.6-Trinitro-resorcin-dimethylaether
    • AC1L5OAT
    • AC1Q1YM9
    • AG-K-87958
    • AR-1D3646
    • CTK4A9136
    • NSC76525
    • Styphninsaeuredimethylaether
    • SCHEMBL8146904
    • NSC-76525
    • DTXSID20291574
    • 1150-40-9
    • Inchi: 1S/C8H7N3O8/c1-18-7-4(9(12)13)3-5(10(14)15)8(19-2)6(7)11(16)17/h3H,1-2H3
    • InChI Key: WCMIMEQWHNFVQH-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(=C(C=1[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 273.02331
  • Monoisotopic Mass: 273.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 156Ų

Experimental Properties

  • Density: 1.579
  • Boiling Point: 484.4°C at 760 mmHg
  • Flash Point: 240.3°C
  • Refractive Index: 1.6
  • PSA: 147.88
  • LogP: 2.99800

Benzene,2,4-dimethoxy-1,3,5-trinitro- Related Literature

  • 1. 708. Interaction of electron acceptors with bases. Part IX. The action of alkoxides on 1,3,5-trinitrobenzene and on picryl ethers
    R. Foster,R. K. Mackie J. Chem. Soc. 1963 3796
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